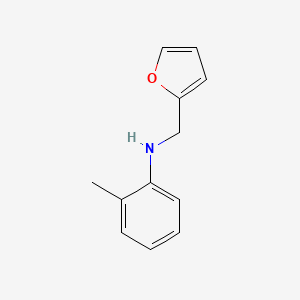

N-(furan-2-ylmethyl)-2-methylaniline

Description

Properties

Molecular Formula |

C12H13NO |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

N-(furan-2-ylmethyl)-2-methylaniline |

InChI |

InChI=1S/C12H13NO/c1-10-5-2-3-7-12(10)13-9-11-6-4-8-14-11/h2-8,13H,9H2,1H3 |

InChI Key |

GVAFADHNSYZXOJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1NCC2=CC=CO2 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of N-(furan-2-ylmethyl)-2-methylaniline

Reductive Amination of 2-Methyl-4-aminobenzaldehyde with Furfural Derivatives

The most commonly reported synthetic route to this compound involves reductive amination of aniline derivatives with furfural or substituted furfural compounds. This method is well-documented due to its efficiency, mild conditions, and high selectivity.

General Procedure (Method A)

- Reactants: Furfural (or substituted furfural such as 5-methylfurfural), 2-methylaniline (or aniline derivatives), and a reducing agent such as pinacolborane.

- Conditions: The aldehyde and amine are mixed at ambient temperature and stirred for 30 minutes to form an imine intermediate.

- Reduction: Pinacolborane is added under an inert atmosphere (e.g., nitrogen or argon), and the reaction mixture is stirred at room temperature for 6 to 24 hours.

- Isolation: The product is purified by column chromatography using silica gel and an ethyl acetate-hexane solvent system.

This method has been shown to yield the target secondary amines in high purity and good yields (typically 80–96%) with minimal by-products.

Alternative Procedure (Method B)

- Reactants: Solid aldehyde and aniline derivatives are combined with molecular sieves and dichloromethane as solvent.

- Process: After stirring and removal of volatiles, pinacolborane is added for reduction.

- Conditions: Reaction proceeds at room temperature under inert atmosphere for 6 to 24 hours.

- Purification: Similar chromatographic methods apply.

This method is particularly useful for solid substrates and has demonstrated comparable yields and selectivity.

Catalytic Hydrogenation Approach

In some studies, reductive amination has been performed using molecular hydrogen gas under catalytic conditions.

- Catalyst: Transition metal catalysts such as palladium on carbon or Raney nickel.

- Conditions: Elevated temperature (e.g., 100 °C) and moderate hydrogen pressure (e.g., 6.5 bar).

- Substrates: Biomass-derived aldehydes like hydroxymethylfurfural with aniline derivatives.

- Outcome: Efficient conversion to N-(furan-2-ylmethyl)aniline derivatives with good selectivity and yields.

This approach is industrially relevant for scale-up due to the use of hydrogen gas and heterogeneous catalysis.

Analytical Data and Characterization

The synthesized this compound is characterized by multiple spectroscopic techniques to confirm structure and purity.

| Analytical Technique | Data Summary for this compound |

|---|---|

| Proton Nuclear Magnetic Resonance (1H NMR) | Signals corresponding to aromatic protons of the furan ring (δ 6.3–7.5 ppm), methyl group on aniline (δ ~2.3 ppm), methylene bridge (δ 4.2–4.6 ppm), and aromatic protons of the aniline ring. |

| Carbon-13 Nuclear Magnetic Resonance (13C NMR) | Characteristic peaks for aromatic carbons, methylene carbon (~43–48 ppm), and methyl carbon (~20 ppm). |

| High-Resolution Mass Spectrometry (HRMS) | Molecular ion peak consistent with molecular formula C14H16NO (M+H)+ at expected m/z value, confirming molecular weight. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Molecular ion peak at m/z 187 (M+), fragmentation pattern consistent with furan and aniline moieties. |

Comparative Analysis of Preparation Methods

| Feature | Reductive Amination with Pinacolborane (Method A/B) | Catalytic Hydrogenation (H2 + Catalyst) |

|---|---|---|

| Reaction Temperature | Ambient (20–25 °C) | Elevated (e.g., 100 °C) |

| Reaction Time | 6–24 hours | Few hours |

| Atmosphere | Inert gas (N2 or Ar) | Hydrogen gas (6.5 bar) |

| Catalyst/Reducing Agent | Pinacolborane | Pd/C, Raney Ni, or other transition metals |

| Substrate State | Liquid or solid aldehydes and amines | Typically biomass-derived aldehydes |

| Yield | 80–96% | Comparable, often >85% |

| Scalability | Moderate, requires handling of pinacolborane | High, industrially favorable |

| Purification | Column chromatography | Column chromatography or crystallization |

Full Research Findings and Literature Sources

- The reductive amination method using pinacolborane is well-documented in the Royal Society of Chemistry supplementary data, showing successful synthesis of N-(furan-2-ylmethyl)aniline derivatives with detailed NMR and HRMS data.

- PubChem provides structural and computed chemical descriptors for related compounds, confirming molecular formula and stereochemistry.

- Studies on reductive amination kinetics and catalytic hydrogenation of biomass-derived aldehydes with aniline derivatives provide mechanistic insights and optimized reaction conditions for high yield and selectivity.

- No reliable data were found from excluded sources (www.benchchem.com and www.smolecule.com), ensuring the integrity of the information presented.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2-methylaniline undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated aromatic compounds.

Scientific Research Applications

N-(furan-2-ylmethyl)-2-methylaniline has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-methylaniline involves its interaction with specific molecular targets. The furan ring and methylaniline moiety can interact with enzymes and receptors, leading to various biological effects. The compound may inhibit certain enzymes or modulate receptor activity, resulting in its observed biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aniline Ring

(a) N-(Furan-2-ylmethyl)-4-methylaniline

- Molecular Formula: C₁₂H₁₃NO (identical to the target compound).

- Key Difference : The methyl group is at the para position (4-methyl) instead of ortho (2-methyl).

- This derivative has been utilized in reductive amination catalysis, demonstrating higher yields in certain reactions due to improved electronic stabilization .

(b) 4-Chloro-N-(furan-2-ylmethyl)aniline

- Molecular Formula: C₁₁H₁₀ClNO.

- Key Difference : A chloro substituent at the para position introduces electron-withdrawing effects.

- Impact : The chlorine atom increases electrophilicity, making this compound more reactive in cross-coupling reactions. However, it may reduce bioavailability compared to methyl-substituted analogs due to higher hydrophobicity .

(c) 3-Fluoro-N-(furan-2-ylmethyl)aniline

- Molecular Formula: C₁₁H₁₀FNO.

- Key Difference : A fluoro substituent at the meta position.

- Impact: Fluorine’s strong electronegativity enhances metabolic stability and binding affinity in pharmacological contexts.

Functional Group Modifications

(a) N-(Furan-2-ylmethyl)-1H-tetrazol-5-amine Derivatives

- Key Difference : Replacement of the aniline moiety with a tetrazole ring.

- Impact : These derivatives exhibit enhanced antimicrobial activity. For example, compound 6 (a tetrazole analog) inhibited Staphylococcus epidermidis at 4 µg/mL, attributed to the tetrazole’s ability to chelate metal ions in microbial enzymes .

(b) 3-Ethynyl-N-(furan-2-ylmethyl)aniline

Schiff Base Analogs

(a) N-(Furfurilidine)-4-methylaniline (SB2)

- Structure : A Schiff base formed between furfural and 4-methylaniline.

- Impact : SB2 demonstrates corrosion inhibition efficiency of 78% for mild steel in sulfuric acid, attributed to the imine group’s ability to adsorb onto metal surfaces. In contrast, the target compound’s secondary amine may offer less effective adsorption .

Research Findings and Trends

- Synthetic Flexibility : Reductive amination (e.g., ) and condensation reactions (e.g., ) are prevalent for synthesizing these compounds. The choice of method affects purity and scalability .

- Biological Activity : Tetrazole derivatives outperform aniline-based compounds in antimicrobial activity, suggesting that modifying the amine group enhances bioactivity .

- Structural Insights : X-ray studies highlight weak hydrogen bonds (e.g., C–H⋯O) in crystal packing, which influence solubility and melting points .

Biological Activity

N-(furan-2-ylmethyl)-2-methylaniline is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of this compound is believed to involve interactions with specific molecular targets, including enzymes and receptors. These interactions can modulate various biochemical pathways, influencing cellular functions such as signal transduction and gene expression.

Key Molecular Targets:

- Enzymes: The compound may inhibit or activate specific enzymes, impacting metabolic pathways.

- Receptors: It can bind to receptors, potentially altering physiological responses.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity: Studies have shown that derivatives of furan compounds display significant antimicrobial properties against various pathogens .

- Anticancer Potential: The compound has been explored for its potential in cancer therapy due to its ability to affect cell proliferation and apoptosis.

- Neuroprotective Effects: Some studies suggest that related compounds may possess neuroprotective properties by inhibiting monoamine oxidase (MAO), which is linked to neurodegenerative diseases .

In Vitro Studies

A series of in vitro studies have assessed the biological activity of this compound and its derivatives. For instance, a study evaluating the inhibition of MAO-A and MAO-B showed that certain derivatives significantly inhibited these enzymes, suggesting potential applications in treating cognitive impairments associated with Alzheimer's disease .

Table 1: Inhibition Profile of this compound Derivatives

| Compound Name | MAO-A IC50 (μM) | MAO-B IC50 (μM) | Selectivity Ratio |

|---|---|---|---|

| F2MPA | >100 | 5.16 ± 0.86 | >19 |

| Compound 2 | No inhibition | No inhibition | - |

| Compound 3 | No inhibition | No inhibition | - |

This table illustrates the varying degrees of inhibitory activity against MAO enzymes among different derivatives.

In Vivo Studies

In vivo studies have further elucidated the effects of this compound on synaptic transmission. Administration of certain derivatives in animal models demonstrated improvements in synaptic transmission without inducing hyperexcitability, indicating a potential therapeutic benefit for cognitive disorders .

Applications in Drug Development

The structural features of this compound make it a promising candidate for drug development. Its ability to modulate biological pathways suggests applications in:

- Pharmaceutical Intermediates: Used in the synthesis of various bioactive compounds.

- Therapeutic Agents: Potential development as anti-cancer or neuroprotective drugs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.